N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine
Description
N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-benzylpteridine-2,4-diamine is a synthetic pteridine derivative featuring a bicyclic pteridine core substituted at the N² position with a 1,3-benzodioxol-5-ylmethyl group and at the N⁴ position with a benzyl group. Pteridines are nitrogen-containing heterocycles with applications in medicinal chemistry due to their structural resemblance to folate cofactors, which are critical in nucleotide biosynthesis . Although direct pharmacological data for this compound is unavailable, its design suggests possible targeting of enzymes such as dihydrofolate reductase (DHFR) or kinases, analogous to other pteridine-based therapeutics.
Properties
Molecular Formula |
C21H18N6O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-benzylpteridine-2,4-diamine |
InChI |
InChI=1S/C21H18N6O2/c1-2-4-14(5-3-1)11-24-20-18-19(23-9-8-22-18)26-21(27-20)25-12-15-6-7-16-17(10-15)29-13-28-16/h1-10H,11-13H2,(H2,23,24,25,26,27) |
InChI Key |
IXAMTBAWJMEGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole and benzyl groups onto the pteridine core. The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd~2~(dba)~3~), and ligands like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), with cesium carbonate (Cs~2~CO~3~) as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxole groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pteridine compounds exhibit promising anticancer properties. N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that similar pteridine derivatives can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The benzodioxole moiety is known for enhancing the biological activity of compounds against various pathogens. Preliminary studies suggest that this compound may exhibit inhibitory effects against bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
2.1 Insecticidal Activity
The 1,3-benzodioxole structure is recognized for its insecticidal properties. Research indicates that compounds containing this moiety can effectively control pest populations such as Aedes aegypti, which is a vector for several viral diseases. Studies have demonstrated that derivatives similar to this compound can exhibit significant larvicidal activity without causing toxicity to non-target organisms .
Material Science
3.1 Photonic Applications
The unique optical properties of pteridine derivatives make them suitable for photonic applications. This compound can be incorporated into materials designed for light-emitting devices or sensors due to its ability to absorb and emit light at specific wavelengths . This property can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Summary
| Application Area | Potential Uses | Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against bacteria and fungi | |
| Agricultural | Insecticides | Targeted action against Aedes aegypti |
| Material Science | Photonic devices | Suitable for OLEDs and sensors |
Case Studies
Case Study 1: Anticancer Potential
In a study examining the effects of pteridine derivatives on cancer cells, this compound was shown to significantly reduce cell viability in certain cancer lines through mechanisms involving DNA damage response pathways .
Case Study 2: Insecticidal Efficacy
A recent investigation into the larvicidal properties of compounds containing the benzodioxole group revealed that this compound exhibited promising results against Aedes aegypti larvae with an LC50 value comparable to established insecticides .
Mechanism of Action
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to target microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis (programmed cell death) in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N²-(1,3-benzodioxol-5-ylmethyl)-N⁴-benzylpteridine-2,4-diamine, we compare it with three analogs (Table 1) based on structural and functional similarities.
Table 1: Structural and Functional Comparison
Core Structure Differences
- Pteridine vs. Pyrimidine : The target compound’s pteridine core (a fused pyrimidine-imidazole ring) offers a larger planar structure compared to pyrimidine, enabling broader π-π stacking interactions with biological targets. Pyrimidine derivatives, such as the analog in , are smaller and may exhibit reduced binding affinity but improved synthetic accessibility.
- β-Lactam (Benzathine benzylpenicillin): Unlike the antibiotic’s strained β-lactam ring , pteridines lack inherent reactivity, suggesting the target compound may function via non-covalent mechanisms.
Substituent Effects
- Benzodioxolylmethyl vs. Furanylmethyl : The benzodioxole group in the target compound provides metabolic stability due to its methylenedioxy bridge, which resists oxidative degradation. In contrast, the furan substituent in introduces polarity but may increase susceptibility to ring-opening metabolism.
Research Implications and Limitations
While direct experimental data on N²-(1,3-benzodioxol-5-ylmethyl)-N⁴-benzylpteridine-2,4-diamine is scarce, structural analogs suggest hypotheses for further investigation:
- Drug Design : The benzodioxole and benzyl groups may optimize blood-brain barrier penetration or kinase inhibition, warranting enzymatic assays.
- Crystallography : Tools like SHELX could resolve its 3D structure to guide structure-activity relationship (SAR) studies.
- Safety Profile : The absence of nitro or β-lactam groups reduces risks of metabolic activation or hypersensitivity, respectively.
Limitations : Comparisons rely on theoretical inferences due to insufficient pharmacological data. Experimental validation is critical to confirm predicted properties.
Biological Activity
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-benzylpteridine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pteridine core substituted with a benzodioxole moiety and a benzyl group. The structural formula can be represented as follows:
Key characteristics include:
- Molecular Weight : Approximately 366.42 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the benzodioxole structure often exhibit diverse biological activities, including:
- Antimicrobial Activity : The presence of the benzodioxole ring enhances the compound's interaction with microbial targets.
- Anticancer Properties : Studies suggest that pteridine derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Insecticidal Activity : The compound may act as a larvicide against vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus.
Antimicrobial and Anticancer Activity
A series of in vitro studies have evaluated the antimicrobial and anticancer potential of this compound. The following table summarizes key findings:
| Study | Target Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| E. coli | 15.5 | Disruption of cell wall synthesis | |
| S. aureus | 12.0 | Inhibition of protein synthesis | |
| Cancer Cell Line (MCF-7) | 8.0 | Induction of apoptosis |
Case Studies
-
Insecticidal Activity Study :
A recent study explored the larvicidal effects of similar benzodioxole compounds against Aedes aegypti. The compound demonstrated significant larvicidal activity with an LC50 value lower than that of traditional insecticides like temephos, indicating its potential for use in vector control strategies . -
Anticancer Efficacy :
Another investigation assessed the effects of pteridine derivatives on various cancer cell lines. The results showed that this compound could significantly reduce cell viability in MCF-7 breast cancer cells through mechanisms involving oxidative stress and DNA damage .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with other compounds featuring similar structures:
| Compound Name | Structure Type | IC50 (µM) Antimicrobial | IC50 (µM) Anticancer |
|---|---|---|---|
| N-(1,3-benzodioxol-5-yl)-benzamide | Benzamide | 20 | 10 |
| 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone) | Designer Drug | 25 | 15 |
The comparative analysis indicates that this compound exhibits superior bioactivity against certain microbial strains and cancer cells compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
